L-655,238
Description
L-655,238 is a pharmacologically versatile compound studied across multiple therapeutic contexts, though its primary mechanisms of action are debated in the literature. Key findings from diverse sources include:
- FLAP Inhibition: this compound acts as a 5-lipoxygenase-activating protein (FLAP) inhibitor, suppressing the synthesis of pro-inflammatory mediators like 5(S)-HETE and leukotrienes. It inhibits 12(S)-HETE production in thrombin-stimulated human platelets (IC₅₀ = 171.5 ± 31.8 nM) without affecting cytosolic 12-lipoxygenase activity .
- CysLT1 Receptor Antagonism: A single source identifies this compound as a CysLT1 receptor antagonist, modulating leukotriene signaling via hydrophobic and electrostatic interactions .
Discrepancies in nomenclature (e.g., "L-655" vs. "this compound") and mechanistic roles highlight the need for caution when interpreting studies. This article focuses on its well-characterized roles as a FLAP inhibitor and DP1 antagonist.
Properties
Molecular Formula |
C22H25NO2 |
|---|---|
Molecular Weight |
335.4 g/mol |
IUPAC Name |
1-[4-(quinolin-2-ylmethoxy)phenyl]hexan-1-ol |
InChI |
InChI=1S/C22H25NO2/c1-2-3-4-9-22(24)18-11-14-20(15-12-18)25-16-19-13-10-17-7-5-6-8-21(17)23-19/h5-8,10-15,22,24H,2-4,9,16H2,1H3 |
InChI Key |
KTCZJNUHEQKQHJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(C1=CC=C(C=C1)OCC2=NC3=CC=CC=C3C=C2)O |
Synonyms |
alpha-pentyl-4-(2-quinolinylmethoxy)-benzenemethanol L 655,238 L 655238 L-655238 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-655,238 involves multiple steps, starting from readily available starting materials. The key steps include the formation of the quinoline ring and the subsequent attachment of the benzenemethanol moiety. The reaction conditions typically involve the use of strong bases and high temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving the use of advanced purification techniques such as recrystallization and chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
L-655,238 undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can modify the quinoline ring, potentially leading to the formation of dihydroquinoline derivatives.
Substitution: Substitution reactions, particularly nucleophilic aromatic substitution, can occur on the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives, which can have different biological activities and properties .
Scientific Research Applications
L-655,238 has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the inhibition of FLAP and the synthesis of quinoline derivatives.
Biology: The compound is used to investigate the role of FLAP in various biological processes, including inflammation and cell signaling.
Medicine: this compound has potential therapeutic applications in the treatment of inflammatory diseases, such as asthma and arthritis, as well as certain types of cancer.
Industry: The compound is used in the development of new pharmaceuticals and as a reference standard in analytical chemistry
Mechanism of Action
L-655,238 exerts its effects by inhibiting the activity of FLAP, a protein involved in the biosynthesis of leukotrienes from arachidonic acid. Leukotrienes are potent inflammatory mediators that play a crucial role in various inflammatory diseases. By inhibiting FLAP, this compound reduces the production of leukotrienes, thereby alleviating inflammation. The molecular targets and pathways involved include the 5-lipoxygenase pathway and the downstream signaling cascades associated with leukotriene production .
Comparison with Similar Compounds
Research Findings and Clinical Implications
Notes
- Nomenclature: "L-655" in DP1 studies may refer to this compound, but abbreviated naming complicates cross-study comparisons.
- α5-GABAA Receptor Ligands : Evidence for L-655,708 (a distinct α5-GABAA inverse agonist) is excluded here .
- Clinical Gaps : While this compound shows preclinical promise, its therapeutic window and safety in humans remain unvalidated.
Tables
Table 1 : FLAP Inhibitor Comparison
| Parameter | This compound | MK-886 | OPC-29030 |
|---|---|---|---|
| IC₅₀ (12(S)-HETE) | 171.5 nM | N/A | N/A |
| 5-Lipoxygenase | Inhibits via FLAP | Inhibits via FLAP | No effect |
| Platelet Effects | Yes | Limited | Yes |
Table 2 : DP1 Antagonist Selectivity
| Compound | DP1 IC₅₀ | TP IC₅₀ | Selectivity Ratio |
|---|---|---|---|
| L-655 | 2.51 nM | 19.4 µM | ~7,730x |
| MK-0524 | 1.3 nM | 130 nM | ~100x |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
